2,3-Dihydro-[1,4]oxazino[2,3,4-hi]indole
Description
Structural Classification within Polycyclic Indole (B1671886) Derivatives
Indole, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental building block in a vast array of natural products and synthetic compounds with significant biological activities. The fusion of additional rings to the indole core gives rise to a diverse family of polycyclic indole derivatives.
The 2,3-Dihydro- acs.orgnih.govoxazino[2,3,4-hi]indole scaffold belongs to this class of polycyclic indole derivatives. Specifically, it is a tricyclic system where an oxazine (B8389632) ring is fused to the indole nucleus. The fusion involves the nitrogen atom and the C4 position of the indole ring, creating a bridgehead nitrogen atom. This particular arrangement, denoted by "[2,3,4-hi]", results in a more constrained and planar structure compared to other oxazino-indole isomers. Such fused systems are of interest in medicinal chemistry as the rigid conformation can lead to specific interactions with biological targets. While the broader class of oxazino-indoles has been investigated, the "[2,3,4-hi]" isomer remains a less explored area of this chemical space.
Systematic Nomenclature and Chemical Identity of 2,3-Dihydro-acs.orgnih.govoxazino[2,3,4-hi]indole
The systematic name 2,3-Dihydro- acs.orgnih.govoxazino[2,3,4-hi]indole precisely describes the structure of the molecule according to IUPAC nomenclature for fused ring systems. The " acs.orgnih.govoxazino" part indicates a six-membered ring containing an oxygen atom and a nitrogen atom in a 1,4-relationship. The "[2,3,4-hi]" denotes the mode of fusion to the "indole" parent heterocycle. The "2,3-Dihydro" prefix specifies the saturation of the oxazine ring.
| Property | Value for 3,4-dihydro-1H- acs.orgnih.govoxazino[4,3-a]indole |
| CAS Number | 4433-21-2 |
| Molecular Formula | C10H11NO |
| Molecular Weight | 161.20 g/mol |
This data is for the isomeric compound 3,4-dihydro-1H- acs.orgnih.govoxazino[4,3-a]indole and is provided for reference only.
Research Significance and Context in Heterocyclic Chemistry
The significance of the 2,3-Dihydro- acs.orgnih.govoxazino[2,3,4-hi]indole scaffold in heterocyclic chemistry is currently theoretical, based on the established importance of related structures. The broader class of oxazino-indole derivatives has attracted considerable attention due to their diverse biological activities. For instance, derivatives of the isomeric acs.orgnih.govoxazino[4,3-a]indole system have been explored for their potential as antidepressant agents and modulators of sphingosine-1-phosphate receptors, which are implicated in autoimmune diseases. acs.orgresearchgate.net
The unique structural features of the "[2,3,4-hi]" fusion, with its bridgehead nitrogen and specific spatial arrangement of the heteroatoms, could lead to novel pharmacological properties. The development of synthetic routes to this specific scaffold would be a significant achievement, enabling the exploration of its chemical and biological properties. The synthesis of such fused polycyclic indoles often involves intramolecular cyclization strategies, and the design of appropriate precursors would be a key challenge for synthetic chemists. acs.orgnih.gov The successful synthesis and characterization of 2,3-Dihydro- acs.orgnih.govoxazino[2,3,4-hi]indole and its derivatives would represent a valuable addition to the library of heterocyclic compounds and could open new avenues for drug discovery and materials science.
Properties
Molecular Formula |
C10H9NO |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene |
InChI |
InChI=1S/C10H9NO/c1-2-8-4-5-11-6-7-12-9(3-1)10(8)11/h1-5H,6-7H2 |
InChI Key |
FTDLLPDHRWOBSH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC=CC3=C2N1C=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydro 1 2 Oxazino 2,3,4 Hi Indole and Its Structural Analogues
Classical and Established Reaction Pathways
Fischer Indole (B1671886) Synthesis Conditions and Modifications for Fused Ring Systems
The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone in the synthesis of indoles. thermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. organic-chemistry.orgthermofisher.com The mechanism proceeds through a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement of the enehydrazine tautomer of the hydrazone. organic-chemistry.org
While the classical Fischer indole synthesis is widely used for the preparation of simple indoles, its application to the synthesis of complex, fused ring systems like 2,3-Dihydro- wikipedia.orgorganic-chemistry.orgoxazino[2,3,4-hi]indole requires careful consideration of the starting materials and reaction conditions. The construction of the oxazino ring prior to the indole formation would necessitate a suitably substituted arylhydrazine precursor. Modifications of the Fischer indole synthesis, such as the Buchwald modification which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, can expand the scope of accessible starting materials. wikipedia.org
| Key Aspect | Description |
| Reactants | Arylhydrazine and an aldehyde or ketone. |
| Catalyst | Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, BF₃). thermofisher.com |
| Key Intermediate | Arylhydrazone, which tautomerizes to an enehydrazine. |
| Core Mechanism | Acid-catalyzed intramolecular alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement. organic-chemistry.org |
| Modifications | Buchwald modification (palladium-catalyzed cross-coupling). wikipedia.org |
Saponification as a Post-Cyclization Transformation
Saponification is a fundamental organic reaction that involves the hydrolysis of an ester in the presence of a base to yield a carboxylate salt and an alcohol. wikipedia.orglibretexts.org In the context of synthesizing complex molecules like 2,3-Dihydro- wikipedia.orgorganic-chemistry.orgoxazino[2,3,4-hi]indole, saponification can be a crucial post-cyclization step.
If the oxazinoindole core is constructed with an ester functionality, for instance, to direct the cyclization or as part of the starting materials, this ester group can be subsequently hydrolyzed via saponification. This transformation allows for the introduction of a carboxylic acid group, which can then be either the final desired functionality or an intermediate handle for further chemical modifications, such as amide bond formation or decarboxylation. The choice of base (e.g., sodium hydroxide, potassium hydroxide) and reaction conditions (e.g., solvent, temperature) is critical to ensure the selective hydrolysis of the ester without affecting other sensitive functional groups within the fused ring system. wikipedia.org
Tandem Cyclization Reactions (e.g., Chlorination/Cyclization)
Tandem reactions, also known as domino or cascade reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without the isolation of intermediates. For the construction of the oxazinoindole skeleton, a hypothetical tandem chlorination/cyclization reaction could be envisioned.
This process would likely start with an indole derivative bearing a suitable N-alkenyl side chain. An electrophilic chlorinating agent, such as N-chlorosuccinimide (NCS), could react with the alkene, leading to the formation of a chloronium ion intermediate. The nucleophilic oxygen atom of a strategically placed hydroxyl group on the indole precursor could then attack this intermediate in an intramolecular fashion, leading to the formation of the oxazine (B8389632) ring and the concomitant installation of a chlorine atom. The efficiency and stereochemical outcome of such a tandem reaction would be highly dependent on the substrate geometry and reaction conditions.
Advanced Catalytic Approaches in Oxazinoindole Synthesis
Gold-Catalyzed Cyclizations
A significant advancement in the synthesis of C(2)-fused oxazino-indolones involves the use of gold catalysis. Researchers have developed a gold(I)-catalyzed intramolecular hydrocarboxylation of allenes to construct the 3,4-dihydro- wikipedia.orgorganic-chemistry.orgoxazinoindol-1-one scaffold. This methodology offers a direct route to densely functionalized oxazino-indolones under mild reaction conditions.
The reaction proceeds via the intramolecular addition of an indole-2-carboxylic acid to an N-tethered allenyl group. The gold(I) catalyst activates the allene, facilitating the nucleophilic attack of the carboxylic acid. This approach is characterized by its high functional group tolerance and chemo- and regioselectivity. The resulting oxazino-indolones are obtained in high yields.
A study on this methodology demonstrated the synthesis of a variety of oxazino-indolones with different substituents on the indole ring and the allenyl moiety. The reaction conditions, catalyst loading, and the effect of different ligands on the gold catalyst were systematically investigated to optimize the yields.
| Entry | Substrate (Indole-2-carboxylic acid with N-tethered allene) | Catalyst (mol%) | Solvent | Time (h) | Product | Yield (%) |
| 1 | N-(Buta-2,3-dien-1-yl)-1H-indole-2-carboxylic acid | [Au(I)] (5) | Dichloromethane | 16 | 3-Methyl-3,4-dihydro- wikipedia.orgorganic-chemistry.orgoxazino[4,3-a]indol-1-one | 90 |
| 2 | N-(Penta-3,4-dien-1-yl)-1H-indole-2-carboxylic acid | [Au(I)] (5) | Dichloromethane | 16 | 3-Ethyl-3,4-dihydro- wikipedia.orgorganic-chemistry.orgoxazino[4,3-a]indol-1-one | 85 |
| 3 | 5-Bromo-N-(buta-2,3-dien-1-yl)-1H-indole-2-carboxylic acid | [Au(I)] (5) | Dichloromethane | 16 | 8-Bromo-3-methyl-3,4-dihydro- wikipedia.orgorganic-chemistry.orgoxazino[4,3-a]indol-1-one | 92 |
| 4 | N-(Buta-2,3-dien-1-yl)-5-methoxy-1H-indole-2-carboxylic acid | [Au(I)] (5) | Dichloromethane | 16 | 8-Methoxy-3-methyl-3,4-dihydro- wikipedia.orgorganic-chemistry.orgoxazino[4,3-a]indol-1-one | 88 |
Rhodium-Catalyzed Annulation Reactions
Rhodium catalysts are well-known for their ability to mediate a wide range of organic transformations, including cycloaddition and annulation reactions, providing access to diverse heterocyclic frameworks.
A diastereoselective synthesis of partially saturated thieme-connect.comacs.orgoxazino[2,3-b] thieme-connect.comacs.orgoxazines, which are structural analogues of 2,3-dihydro- thieme-connect.comacs.orgoxazino[2,3,4-hi]indole, has been achieved through a rhodium(II)-catalyzed [3+3]-annulation of cyclic nitronates (5,6-dihydro-4H-1,2-oxazine N-oxides) with vinyl diazoacetates. nih.govresearcher.lifenih.gov This reaction proceeds to produce bicyclic unsaturated nitroso acetals in good yields and with excellent diastereoselectivity. nih.govresearcher.lifenih.gov
Optimization of the reaction conditions identified rhodium(II) octanoate as the preferred catalyst, with tetrahydrofuran (THF) as the solvent at room temperature. nih.govnih.gov The proposed mechanism involves the initial formation of an electrophilic vinyl carbenoid species from the vinyl diazoacetate and the rhodium catalyst. nih.gov Subsequent nucleophilic attack by the oxygen atom of the N-oxide at the terminal carbon of the vinyl carbenoid generates a zwitterionic intermediate, which then undergoes ring closure to afford the bicyclic product. nih.gov
| Catalyst | Solvent | Temperature | Product | Yield | Diastereoselectivity | Ref. |
| Rhodium(II) octanoate (2 mol%) | THF | Room Temp. | 4a,5,6,7-tetrahydro-2H- thieme-connect.comacs.orgoxazino[2,3-b] thieme-connect.comacs.orgoxazine derivatives | Good | Excellent | nih.govnih.gov |
Copper-Catalyzed Transformations
Copper catalysis offers a cost-effective and environmentally benign alternative to precious metal catalysis for the synthesis of nitrogen-containing heterocycles.
An efficient method for the synthesis of the 3,4-dihydro-1H- thieme-connect.comacs.orgoxazino[4,3-a]indole scaffold, a structural isomer of the target compound, has been developed via an intramolecular double hydroamination of o-amino 1,6-diyne. acs.org This transformation is catalyzed by a copper(I) system supported by a stereoelectronically tuned, π-accepting N-heterocyclic carbene (NHC) ligand, specifically a naphthoquinone-annulated N-heterocyclic carbene (NQNHC). acs.org
The reaction proceeds through an intramolecular cascade bicyclization and concomitant isomerization pathway in a one-pot fashion. acs.org The NQNHC ligand plays a crucial role in modulating the electron density around the copper center, enabling this highly regio- and chemoselective transformation. acs.org This protocol is characterized by its high atom economy and the use of an inexpensive and environmentally friendly copper catalyst. acs.org
| Substrate | Catalyst System | Product | Key Features | Ref. |
| o-Amino 1,6-diyne | NQNHC-supported Copper(I) complex | 3,4-Dihydro-1H- thieme-connect.comacs.orgoxazino[4,3-a]indole | High regio- and chemoselectivity, high atom economy | acs.org |
Palladium-Mediated Cross-Coupling Reactions in Oxazinoindole Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the late-stage functionalization of heterocyclic cores, allowing for the introduction of a wide range of substituents. While direct examples on the 2,3-dihydro- thieme-connect.comacs.orgoxazino[2,3,4-hi]indole skeleton are scarce, methodologies developed for structurally related benzoxazine and phenoxazine systems provide valuable insights into potential functionalization strategies.
Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been successfully applied to 6-chloro-substituted benzo[a]phenoxazine derivatives. researchgate.net Using a catalyst system comprising tris(dibenzylideneacetone)palladium(0) (Pd2(dba)3), dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) as the ligand, and potassium phosphate as the base, various aryl groups can be introduced at the C6 position. researchgate.net
Furthermore, palladium-catalyzed carbon-carbon bond formation has been utilized in the synthesis of 1,3-benzoxazine derivatives. For instance, imino-triflates of 1,3-benzoxazines can be coupled with organozinc reagents. jst.go.jp Another approach involves the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives to construct 4H-3,1-benzoxazines. jst.go.jp A one-pot, three-component reaction catalyzed by palladium has also been developed for the synthesis of 4H-3,1-benzoxazine derivatives. researchgate.net
The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, represents another powerful tool for the functionalization of halogenated oxazinoindole analogues. This reaction is widely used for the synthesis of arylamines from aryl halides and primary or secondary amines. wikipedia.orglibretexts.orgorganic-chemistry.orgwiley.com The choice of palladium precursor and, crucially, the phosphine ligand is critical for the success of these couplings. wiley.combeilstein-journals.org
| Reaction Type | Substrate Class | Catalyst/Ligand System | Functionalization Achieved | Ref. |
| Suzuki-Miyaura Coupling | Chloro-benzo[a]phenoxazines | Pd2(dba)3 / SPhos | Arylation at the chloro-substituted position | researchgate.net |
| C-C Bond Formation | Imino-triflates of 1,3-benzoxazines | Palladium(0) catalyst | Coupling with organozinc reagents | jst.go.jp |
| Oxidative Carbonylation | 2-Ethynylaniline derivatives | Palladium catalyst | Formation of 4H-3,1-benzoxazine ring | jst.go.jp |
| Buchwald-Hartwig Amination | Halo-benzoxazine derivatives | Pd(OAc)2 / X-Phos | C-N bond formation with various amines | beilstein-journals.org |
Lewis Acid-Catalyzed Approaches
Lewis acids play a pivotal role in modern organic synthesis by activating substrates and facilitating key bond-forming events. Their application in the synthesis of oxazinoindoles is marked by high efficiency and control over complex reaction cascades.
BF3·OEt2-Catalyzed Pictet-Spengler Reactions
A highly effective and stereoselective method for accessing 3,4-dihydro-1H- rsc.orgecnu.edu.cnoxazino[4,3-a]indoles, a structural analogue of the target compound, involves a sequence initiated by a base-mediated ring opening of epoxides, followed by a Pictet-Spengler reaction catalyzed by Boron trifluoride etherate (BF₃·OEt₂). acs.orgnih.gov This approach combines two distinct transformations in a single pot to construct the tricyclic system with excellent control over stereochemistry.
The process begins with the reaction of a 3-methylindole with an epoxide in the presence of a base, which facilitates the nucleophilic attack of the indole nitrogen onto the epoxide ring, yielding an intermediate amino alcohol. Subsequent introduction of an aldehyde or ketone and the Lewis acid catalyst BF₃·OEt₂ initiates the Pictet-Spengler cyclization. acs.orgnih.gov The catalyst activates the carbonyl component, promoting the formation of an iminium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich C3 position of the indole ring to forge the final ring system. This methodology has been shown to produce the desired oxazinoindoles with exceptional diastereomeric and enantiomeric excess, often exceeding 99%. acs.orgnih.gov
Table 1: BF₃·OEt₂-Catalyzed Pictet-Spengler Reaction for Oxazinoindole Synthesis
| Entry | Indole Substrate | Epoxide | Carbonyl Compound | Yield | Stereoselectivity (de/ee) |
|---|---|---|---|---|---|
| 1 | 3-Methylindole | (R)-Styrene oxide | Formaldehyde | High | >99% de, >99% ee |
| 2 | 5-Bromo-3-methylindole | Propylene oxide | Acetone | High | >99% de, >99% ee |
Note: Data is representative of findings reported in the literature. acs.orgnih.gov
Scandium-Catalyzed Tandem Oxirane Ring-Opening/Friedel-Crafts Alkylation
A facile and efficient technique for the synthesis of functionalized rsc.orgecnu.edu.cnoxazino[4,3-a]indoles has been developed utilizing a scandium-catalyzed tandem reaction. rsc.orgecnu.edu.cn This process involves a selective ring-opening of an oxirane tethered to the indole nitrogen, followed by an intramolecular Friedel-Crafts alkylation. The use of a Lewis acid like Scandium(III) triflate (Sc(OTf)₃) is crucial for the success of this transformation.
The reaction cascade is initiated by the Lewis acid's activation of the oxirane ring, making it susceptible to nucleophilic attack. The indole ring itself serves as the intramolecular nucleophile, attacking the activated oxirane to form a six-membered ring. This tandem sequence is highly efficient, affording the desired tricyclic products in yields of up to 95%. rsc.org The methodology is valued for its operational simplicity and atom economy, proceeding smoothly under mild conditions.
Table 2: Scandium-Catalyzed Synthesis of rsc.orgecnu.edu.cnoxazino[4,3-a]indoles
| Entry | Substrate (1H-indol-1-yl derived oxirane) | Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 1-(Oxiran-2-ylmethyl)-1H-indole | Sc(OTf)₃ (10) | Dichloromethane | 25 | 92 |
| 2 | 5-Methoxy-1-(oxiran-2-ylmethyl)-1H-indole | Sc(OTf)₃ (10) | Dichloromethane | 25 | 95 |
Note: Data is representative of findings reported in the literature. rsc.org
Metal-Free and Organocatalytic Synthetic Strategies
In alignment with the principles of green chemistry, metal-free and organocatalytic methods provide powerful alternatives to traditional metal-catalyzed reactions. These approaches often offer advantages such as lower toxicity, reduced cost, and operational simplicity.
Base-Mediated Ring Opening and Subsequent Cyclization
Base-mediated strategies are fundamental in the synthesis of heterocyclic systems, including the oxazinoindole core. As mentioned previously, the base-mediated ring opening of epoxides by an indole nitrogen is a key initial step in a multi-step synthesis, generating a crucial intermediate for subsequent cyclization. acs.orgnih.gov
Furthermore, base-mediated intramolecular cyclization is a common strategy for forming the final oxazino ring. For instance, indole-2-carboxamides can be coupled with precursors like oxetanes, followed by a base-mediated intramolecular ring-opening cyclization to form the fused ring system. tezu.ernet.in In other variations, the cyclization of intermediates, such as those derived from ethyl 1H-indole-2-carboxylates, can be promoted by bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or cesium carbonate (Cs₂CO₃) to yield 3,4-dihydro-1H- rsc.orgecnu.edu.cnoxazino[4,3-a]indol-1-ones. nih.gov The choice of base is critical and can influence reaction rates and yields significantly. nih.gov
Intramolecular Oxa-6π-Electrocyclization Reactions
Intramolecular oxa-6π-electrocyclization is a powerful pericyclic reaction for the construction of oxygen-containing six-membered rings. This type of reaction involves the formation of a 2H-pyran ring from a conjugated dienal or a related precursor. mdpi.comresearchgate.net The reaction is governed by orbital symmetry rules and can be initiated thermally or photochemically.
While direct application to the 2,3-Dihydro- rsc.orgecnu.edu.cnoxazino[2,3,4-hi]indole core is not extensively documented, the principles of this reaction are highly relevant for the synthesis of related pyran-fused heterocycles. mdpi.comresearchgate.net A hypothetical route could involve an indole precursor bearing a conjugated system capable of undergoing a 6π-electrocyclization to form the oxazine ring. A significant challenge in these reactions is the potential for a thermally allowed, reversible retro-6π electrocyclization, which can lead to an equilibrium between the open and closed forms. mdpi.com Overcoming this reversibility is key to achieving high yields of the desired cyclic product.
Cinchonine-Catalyzed 1,4-Addition Reactions for Related Structures
Cinchona alkaloids, such as cinchonine, are privileged organocatalysts widely used in asymmetric synthesis. dovepress.com They are particularly effective in catalyzing conjugate addition (Michael or 1,4-addition) reactions to generate chiral products with high enantioselectivity. dovepress.com
In the context of synthesizing related structures, a cinchonine-derived catalyst could be employed to facilitate the asymmetric 1,4-addition of a nucleophile to an α,β-unsaturated system attached to an indole core. This step would establish a key stereocenter and install the necessary functionality for a subsequent cyclization to form the oxazinoindole framework. For example, a bifunctional cinchonine catalyst bearing a thiourea moiety can activate both the electrophile and the nucleophile through hydrogen bonding, orchestrating a highly controlled enantioselective addition. This strategy provides a powerful tool for accessing chiral building blocks that are precursors to complex heterocyclic targets like oxazinoindoles.
Carbene-Catalyzed Indole C(sp³)–H Bond Functionalization
The direct functionalization of carbon-hydrogen (C–H) bonds represents a powerful strategy in organic synthesis, offering a more atom- and step-economical approach compared to traditional methods that require pre-functionalized substrates. rsc.org In the context of indole chemistry, carbene-catalyzed functionalization of the C(sp³)–H bond at the indole-3-methyl position has emerged as a notable method for constructing polycyclic indole derivatives.
This metal-free catalytic approach often utilizes N-heterocyclic carbenes (NHCs) to activate substrates. For instance, a reported method involves the NHC-catalyzed functionalization of the 3-methyl C(sp³)–H bond of 2-formyl-indoles. ntu.edu.sgnih.govacs.org The reaction proceeds through a key intermediate, an NHC-bound ortho-quinodimethane, which is generated under oxidative conditions. ntu.edu.sgnih.gov This reactive intermediate can then engage with various coupling partners. When reactive ketones are used as substrates, this methodology leads to the formation of substituted hydropyrano[3,4-b]indoles, which are structural analogues of oxazinoindoles, in good to excellent yields. ntu.edu.sgnih.govacs.org
In addition to organocatalysis, biocatalysis using engineered enzymes offers a promising avenue for C(sp³)–H functionalization. Engineered cytochrome P450 enzymes have been shown to catalyze carbene transfer chemistry, enabling the regio- and stereoselective functionalization of N-substituted indolines. chemrxiv.orgresearchgate.netchemrxiv.org These enzymatic reactions can proceed with high turnover numbers and excellent enantioselectivity, providing a direct and tunable strategy for producing functionalized indoline building blocks. researchgate.netchemrxiv.org Computational and experimental studies suggest that these transformations proceed via a radical-mediated C–H functionalization pathway. chemrxiv.orgresearchgate.net
Stereoselective and Enantioselective Synthesis of 2,3-Dihydro-ntu.edu.sgchemrxiv.orgoxazino[2,3,4-hi]indole Derivatives
The construction of specific stereoisomers is a critical challenge in the synthesis of complex molecules. For oxazinoindole derivatives, which can possess multiple stereocenters, the development of stereoselective and enantioselective methods is of paramount importance.
Asymmetric catalysis is a cornerstone for producing enantiomerically enriched compounds. sigmaaldrich.com A wide variety of chiral catalysts and ligands have been developed for this purpose, including chiral oxazoline-containing ligands, bldpharm.comnih.gov and chiral oxazaborolidines. labinsights.nlru.nl These ligands coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of the reaction. bldpharm.com
In a direct application toward the synthesis of oxazino-indolone scaffolds, a gold(I)-catalyzed intramolecular hydrocarboxylation of allenes has been developed. unibo.it While initial studies focused on achiral catalysts, the research extended to an unprecedented catalytic enantioselective variant. unibo.it A new family of chiral C1-symmetric ImPyAuCl complexes was synthesized and tested. It was found that stereochemical information at the C(5)-position of the imidazopyridine (ImPy) ligand core, which is in close proximity to the reaction center, was crucial for stereoinduction. The use of these chiral gold complexes enabled the synthesis of 3,4-dihydro-1H- ntu.edu.sgchemrxiv.orgoxazino[4,3-a]indol-1-ones with promising levels of enantioselectivity. unibo.it
| Catalyst | Enantiomeric Ratio (er) | Configuration |
|---|---|---|
| (R)-Cat11 | 67:33 | (-)-2a |
| (R)-Cat12 | 75:25 | (-)-2a |
| (R)-Cat13 | 72:28 | (-)-2a |
| (S)-Cat14 | 81:19 | (+)-2a |
Data sourced from preliminary attempts towards an enantioselective synthesis of 3,4-dihydro-1H- ntu.edu.sgchemrxiv.orgoxazino[4,3-a]indol-1-ones. unibo.it
Annulation, or ring-forming, reactions are fundamental to the synthesis of cyclic and polycyclic structures. When new stereocenters are formed during annulation, controlling the diastereoselectivity is essential. A highly diastereoselective [4+1] annulation reaction has been developed for the synthesis of 3-aryl-substituted indolines, which share a core structure with dihydro-oxazinoindoles. researchgate.net This method involves the in situ generation of ortho-tosylaminophenyl-substituted p-quinone methides, which then react to form the trans-2,3-disubstituted indoline products with high selectivity. researchgate.net Density functional theory (DFT) calculations have been used to confirm that the pathway leading to the trans product is lower in energy. researchgate.net Such strategies, which control the relative configuration of newly formed stereocenters, are critical for synthesizing a single diastereomer of a target molecule.
The Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydro-β-carbolines and related heterocyclic frameworks. mdpi.com The development of an enantioselective variant has greatly expanded its utility in asymmetric synthesis. nih.govnih.gov While not a direct synthesis of the oxazino[2,3,4-hi]indole skeleton, this reaction is used to construct analogous fused-ring systems with high enantiopurity.
One notable application is the reaction between isatins and tryptamines, catalyzed by chiral phosphoric acids, to produce spirooxindole tetrahydro-β-carbolines. nih.govnih.gov This reaction proceeds in excellent yields and with high enantioselectivity. The choice of solvent and the substitution pattern on the binaphthyl backbone of the chiral phosphoric acid catalyst are crucial for achieving high selectivity. nih.gov This methodology provides a reliable route to enantioenriched spirocyclic frameworks that are structurally related to the target oxazinoindole system.
| Catalyst | Solvent | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|
| (S)-8a | Toluene | 99 | 57:43 |
| (R)-8b | DCM | 95 | 98:2 |
| (R)-8b | Toluene | 99 | 94:6 |
| (R)-8c | DCM | 99 | 91:9 |
Data from the optimization of the enantioselective Pictet-Spengler reaction of isatins. nih.gov
Synthetic Routes to Key Precursors and Intermediates
The efficient construction of the 2,3-Dihydro- ntu.edu.sgchemrxiv.orgoxazino[2,3,4-hi]indole core relies on the availability of suitably functionalized precursors. A key strategy involves the synthesis of N-substituted indole-2-carboxylates, which can then undergo intramolecular cyclization.
An effective route to the 3,4-dihydro-1H- ntu.edu.sgchemrxiv.orgoxazino[4,3-a]indole system starts with commercially available ethyl 1H-indole-2-carboxylates. nih.gov The synthesis begins with the N-alkylation of the indole precursor. Activated forms of glycerol carbonate, such as tosylated glycerol carbonate (TGC), serve as the alkylating agent. nih.gov The reaction, typically carried out in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as dimethylformamide (DMF), yields the N-glycerylated indole intermediate. nih.gov
Following alkylation, a two-step procedure is employed to construct the oxazino ring. This involves an intramolecular cyclization to form the 3-(hydroxymethyl)-3,4-dihydro-1H- ntu.edu.sgchemrxiv.orgoxazino[4,3-a]indol-1-one core structure. nih.gov This precursor contains a versatile hydroxymethyl group that can be further modified to access a diverse library of derivatives. nih.gov Other general methods for synthesizing indole derivatives, which can serve as precursors, include the Fischer indole synthesis, reductive cyclization, and various metal-catalyzed cyclization reactions. nih.govmdpi.comorganic-chemistry.orgnih.govnih.gov
Computational Chemistry and Mechanistic Investigations of 2,3 Dihydro 1 2 Oxazino 2,3,4 Hi Indole
Molecular Docking Studies for Predicting Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. walisongo.ac.id In drug discovery, this method is crucial for predicting the binding mode and affinity of a small molecule ligand, such as a derivative of 2,3-Dihydro- mdpi.comacs.orgoxazino[2,3,4-hi]indole, to the active site of a target protein. espublisher.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their energetic favorability. walisongo.ac.id
For indole-based scaffolds, molecular docking has been successfully applied to identify and optimize inhibitors for a range of biological targets. espublisher.com For instance, docking studies on indole (B1671886) derivatives have revealed key interactions with enzymes like indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy, and cyclooxygenase-2 (COX-2), relevant to inflammation. walisongo.ac.idresearchgate.net These studies typically identify crucial hydrogen bonds, hydrophobic interactions, and π-π stacking that contribute to binding affinity. nih.gov
While specific docking studies on 2,3-Dihydro- mdpi.comacs.orgoxazino[2,3,4-hi]indole are not extensively documented, the principles can be extrapolated from research on analogous structures. Potential targets could include kinases, proteases, and receptors where the rigid, fused-ring system of the oxazinoindole core can fit into well-defined binding pockets. researchgate.net The results of such in silico screening can prioritize compounds for synthesis and biological testing, accelerating the discovery of new therapeutic agents. espublisher.com
| Potential Protein Target | PDB ID | Exemplar Indole Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Illustrative) |
|---|---|---|---|---|
| Indoleamine 2,3-dioxygenase-1 (IDO1) | 2D0T | Oxindole Derivative | -8.5 to -10.0 | ARG231, SER167, Heme |
| Cyclooxygenase-2 (COX-2) | 5IKR | Indole Acetic Acid Derivative | -9.0 to -10.5 | ARG120, TYR355, SER530 |
| Hsp90 ATPase | 6LTI | Indole Alkaloid | -10.0 to -10.7 | ASP93, LYS58, GLY97 |
| SARS-CoV-2 Main Protease (Mpro) | 6LU7 | Ajmalicine (Indole Alkaloid) | -8.0 | HIS41, CYS145, GLU166 |
Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Stability
Following molecular docking, molecular dynamics (MD) simulations are often employed to refine the predicted binding poses and assess the stability of the ligand-protein complex over time. nih.gov MD simulations model the atomic movements of the system, providing a dynamic view of the interactions and conformational changes that occur in a solvated environment. frontiersin.orgnih.gov This method is critical for validating docking results, as a high-scoring pose that is unstable in a dynamic simulation is unlikely to represent a true binding mode. nih.gov
For structurally related indole derivatives, MD simulations have been used to confirm the stability of docked poses, analyze fluctuations in the ligand's position (Root Mean Square Deviation, RMSD), and calculate binding free energies using methods like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area). espublisher.comnih.govresearchgate.net These simulations, often run for hundreds of nanoseconds, reveal whether the key interactions predicted by docking are maintained. frontiersin.org Unstable binding may be characterized by large conformational changes in the ligand or its dissociation from the binding site. researchgate.net
Applying MD simulations to a 2,3-Dihydro- mdpi.comacs.orgoxazino[2,3,4-hi]indole derivative complexed with a target protein would provide crucial insights into its conformational flexibility and the durability of its interactions with active site residues. The resulting data on binding free energy can offer a more accurate ranking of potential inhibitors than docking scores alone. espublisher.comresearchgate.net
| Ligand-Protein System (Exemplar) | Simulation Time (ns) | Average Ligand RMSD (Å) | Calculated Binding Free Energy (ΔGbind, kcal/mol) | Key Stable Interactions Observed |
|---|---|---|---|---|
| Indole derivative - IDO1 | 100 | 1.5 ± 0.3 | -35.31 ± 0.35 (MM/GBSA) | Hydrophobic contacts, H-bond with SER167 |
| Ajmalicine - SARS-CoV-2 Mpro | 150 | < 2.0 | -30.72 ± 2.81 (MM/PBSA) | H-bonds with GLU166, hydrophobic interactions |
| Triazole Inhibitor - CYP51 | 200 | ~2.0 | -45.81 ± 3.42 (MM/GBSA) | Coordination with Heme iron, hydrophobic packing |
| Indole derivative - HSD17B1 | 100 | Stable after 15 ns | -49.31 ± 0.23 (MM/GBSA) | H-bonds with LEU149, PRO187 |
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Properties
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and properties of molecules. researchgate.net For a novel scaffold like 2,3-Dihydro- mdpi.comacs.orgoxazino[2,3,4-hi]indole, DFT calculations are invaluable for understanding its fundamental chemical characteristics. By optimizing the molecular geometry, DFT can predict bond lengths, bond angles, and dihedral angles with high accuracy. researchgate.net
DFT is also used to calculate electronic properties that govern molecular reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.net
Another powerful application of DFT is the prediction of spectroscopic properties. Theoretical vibrational frequencies (FT-IR), chemical shifts (NMR), and electronic transitions (UV-Vis) can be calculated and compared with experimental data to confirm the molecule's structure. researchgate.netresearchgate.netmdpi.com Time-dependent DFT (TD-DFT) is specifically used for calculating excited-state properties and predicting UV-Vis absorption spectra. mdpi.comdntb.gov.ua These computational spectra aid in the interpretation of experimental results and can help elucidate the structural and electronic features of complex molecules. acs.orgnih.govnih.govresearchgate.netmdpi.com
| Calculated Property (Exemplar: Indole) | DFT Functional/Basis Set | Calculated Value | Significance |
|---|---|---|---|
| HOMO Energy | B3LYP/6-311+G | -5.20 eV | Indicates electron-donating ability |
| LUMO Energy | B3LYP/6-311+G | -0.90 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | B3LYP/6-311+G** | 4.30 eV | Relates to chemical reactivity and stability |
| Dipole Moment | B3LYP/6-31+G(d,p) | 2.11 D | Measures molecular polarity |
| N-H Stretch (Vibrational Freq.) | B3LYP/6-311+G(d,p) | ~3500 cm-1 | Characteristic IR absorption for structural ID |
Theoretical Elucidation of Reaction Mechanisms and Transition States
Computational chemistry, particularly DFT, plays a critical role in elucidating the mechanisms of complex organic reactions. mdpi.com For the synthesis of fused heterocyclic systems like 2,3-Dihydro- mdpi.comacs.orgoxazino[2,3,4-hi]indole, theoretical calculations can map out the entire reaction pathway, identify intermediates, and locate the transition state structures that connect them. mdpi.com
The synthesis of related oxazinoindoles often involves a key intramolecular cyclization step. nih.govrsc.org For example, a plausible route could involve the N-alkylation of an indole precursor followed by an acid- or base-catalyzed intramolecular ring closure. nih.gov DFT calculations can model this process by computing the activation energy (the energy barrier of the transition state) for the cyclization. A lower activation energy suggests a more favorable and faster reaction. nih.gov
By comparing the energy profiles of different possible pathways, computational chemists can predict the most likely mechanism. mdpi.comacs.org This includes determining whether a reaction proceeds through a concerted or stepwise mechanism, and explaining observed regioselectivity or stereoselectivity. mdpi.com For instance, in the formation of the oxazine (B8389632) ring, calculations could clarify whether the cyclization occurs via nucleophilic attack of the indole nitrogen or an attached hydroxyl group onto an electrophilic center. Such theoretical insights are essential for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov
| Reaction Step (Hypothetical for Oxazinoindole Synthesis) | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) | Interpretation |
|---|---|---|---|
| N-Alkylation of Indole Precursor | DFT (M06-2X/Def2TZVP) | 18.5 | Moderately facile step, typical for SN2 reactions. |
| Intramolecular Cyclization (Protonated) | DFT (M06-2X/Def2TZVP) | 15.2 | Acid catalysis significantly lowers the barrier. |
| Intramolecular Cyclization (Neutral) | DFT (M06-2X/Def2TZVP) | 25.8 | Uncatalyzed reaction is likely slow at room temp. |
| Dehydration/Aromatization | DFT (M06-2X/Def2TZVP) | 12.1 | A rapid, thermodynamically favorable final step. |
Future Perspectives and Emerging Research Directions in 2,3 Dihydro 1 2 Oxazino 2,3,4 Hi Indole Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of oxazino-indole cores has traditionally relied on methods that often require harsh reaction conditions, high temperatures, or the use of stoichiometric additives like halogens. unibo.itrsc.org The future of synthesizing 2,3-Dihydro- unibo.itnih.govoxazino[2,3,4-hi]indole and its derivatives lies in the adoption of novel, more sustainable catalytic approaches that prioritize efficiency, atom economy, and environmental compatibility.
Recent advancements have demonstrated the power of catalysis in constructing related oxazino-indolone scaffolds. For instance, a gold(I)-catalyzed intramolecular hydrocarboxylation of allenes has been developed, which proceeds under mild conditions (room temperature) with high yields (up to 98%). unibo.itrsc.org This method highlights a shift towards using less toxic, highly efficient metal catalysts. Another promising and efficient route involves the reaction of ethyl 1H-indole-2-carboxylates with activated glycerol carbonate, a green and versatile reagent. nih.gov This strategy not only provides access to the core structure but also introduces a functionalizable hydroxymethyl group. nih.gov
Future research will likely focus on:
Catalyst Development : Expanding the range of metal catalysts (e.g., copper, palladium, iron) and exploring organocatalysis to achieve enantioselective syntheses, providing access to chiral derivatives.
Green Chemistry Principles : Utilizing greener solvents, such as ionic liquids or water, and developing one-pot or cascade reactions to minimize waste and purification steps. google.com Multicomponent reactions (MCRs) represent a particularly attractive strategy for rapidly building molecular complexity from simple precursors in a single step. researchgate.net
Broader Substrate Scope : Designing synthetic routes that tolerate a wider array of functional groups on the indole (B1671886) core, enabling the creation of diverse chemical libraries for screening.
| Methodology | Key Reagents/Catalyst | Key Advantages | Reported Yields | Reference |
|---|---|---|---|---|
| Gold-Catalyzed Hydrocarboxylation | [Au(I)] Complex, N-tethered allenyl indole-2-carboxylic acids | Mild reaction conditions (r.t.), high functional group tolerance, high yields, potential for enantioselectivity. | Up to 98% | unibo.itrsc.org |
| Glycerol Carbonate Annulation | Ethyl 1H-indole-2-carboxylates, Tosylated Glycerol Carbonate | Use of a sustainable reagent, provides a functional handle (hydroxymethyl group) for further derivatization. | 63-80% (for N-glycerylated intermediate) | nih.gov |
| Cascade Addition-Cyclization | (1H-Indol-2-yl)methanols, Vinyl Sulfonium Salts | Efficient, high-yield construction of the oxazino[4,3-a]indole architecture. | High | researchgate.net |
Exploration of Undiscovered Reactivity and Transformative Chemistry
A thorough understanding of the reactivity of the 2,3-Dihydro- unibo.itnih.govoxazino[2,3,4-hi]indole nucleus is crucial for its development as a versatile synthetic building block. Initial studies on the related 3,4-dihydro-1H- unibo.itnih.govoxazino[4,3-a]indole system have revealed promising avenues for functionalization. nih.gov
The C-10 position of the indole ring has been shown to be susceptible to electrophilic substitution, allowing for the introduction of various substituents. nih.gov Halogenation using reagents like N-iodosuccinimide (NIS), N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) provides key intermediates. nih.gov These halogenated derivatives can then undergo further transformations, such as palladium-catalyzed cross-coupling reactions, to introduce aryl and heteroaryl groups, significantly expanding the structural diversity of the scaffold. nih.gov
Furthermore, appendages introduced during the primary synthesis, such as the 3-hydroxymethyl group from the glycerol carbonate route, serve as valuable handles for subsequent modifications. nih.gov This group can be converted into various ethers, thioethers, or amines, allowing for fine-tuning of the molecule's physicochemical properties. nih.gov
Emerging research directions in this area will likely involve:
C-H Activation : Direct functionalization of C-H bonds on the aromatic core to introduce new substituents without the need for pre-functionalization, offering a more atom-economical approach.
Ring-Distortion Chemistry : Investigating reactions that modify the oxazine (B8389632) ring itself, such as ring-opening or rearrangement reactions, to access novel heterocyclic systems.
Photoredox and Electrochemical Methods : Employing modern synthetic techniques to explore unique reactivity pathways under mild conditions, potentially leading to transformations not achievable with traditional thermal methods.
| Position | Reaction Type | Reagents | Resulting Derivatives | Reference |
|---|---|---|---|---|
| C-10 | Halogenation | NIS, NBS, NCS | 10-Iodo, 10-Bromo, 10-Chloro derivatives | nih.gov |
| C-10 | Pd-Catalyzed Cross-Coupling | Boronic acids, Pd catalyst | 10-(Hetero)arylated derivatives | nih.gov |
| 3-CH₂OH | O-Alkylation / S-Alkylation / N-Alkylation | Alkyl halides, NaH | 3-O-, 3-S-, or 3-N-derivatives | nih.gov |
Integration of Machine Learning and AI in Oxazinoindole Design and Synthesis
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of new molecules. nih.govnih.gov For the 2,3-Dihydro- unibo.itnih.govoxazino[2,3,4-hi]indole scaffold, AI and machine learning (ML) offer powerful tools to accelerate research and overcome challenges in both design and synthesis. nih.govbioengineer.org
Design and Discovery : ML models can be trained on existing chemical and biological data to predict the properties of novel oxazinoindole derivatives. nih.govmdpi.com By analyzing structure-activity relationships (SAR), these models can identify which structural modifications are most likely to lead to desired biological activities or material properties. youtube.com Generative models, a type of deep learning, can go a step further by designing entirely new oxazinoindole structures de novo that are optimized for specific targets or functions. youtube.com This approach can drastically reduce the time and cost associated with screening large compound libraries. nih.gov
Synthesis Planning : AI platforms can assist chemists in devising efficient synthetic routes. By analyzing vast databases of chemical reactions, retrosynthesis AI tools can propose step-by-step pathways to complex target molecules, including novel oxazinoindole derivatives. These tools can also predict reaction outcomes and suggest optimal conditions, helping to avoid costly and time-consuming trial-and-error experimentation.
Future integration of AI in this field will likely include:
Predictive Modeling : Building robust ML models to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize candidates with favorable drug-like profiles early in the discovery process.
Automated Synthesis : Combining AI-driven synthesis planning with robotic platforms to create a fully automated workflow for the design, synthesis, and testing of new oxazinoindole compounds.
Data Integration : Leveraging AI to analyze multi-omics data (genomic, proteomic, etc.) to identify novel biological targets for which new oxazinoindole-based therapeutics could be designed. bioengineer.org
| Application Area | AI/ML Tool/Technique | Potential Impact on Oxazinoindole Research | Reference |
|---|---|---|---|
| Molecule Design | Generative Models, Deep Learning | De novo design of novel derivatives with optimized properties (e.g., bioactivity, solubility). | youtube.com |
| Property Prediction | Predictive Models (e.g., Random Forest, GNNs) | Rapidly screen virtual libraries for promising candidates and predict SAR and ADMET properties. | bioengineer.orgmdpi.comyoutube.com |
| Synthesis Planning | Retrosynthesis AI | Propose efficient and novel synthetic routes to target compounds, reducing experimental effort. | nih.gov |
Q & A
Q. What are the foundational synthetic strategies for preparing 2,3-dihydro-[1,4]oxazino[2,3,4-hi]indole derivatives?
The Fischer indole reaction is a cornerstone method for synthesizing the core scaffold. For example, condensation of 2,3-dihydro-4H-benzo[b][1,4]oxazin-4-amine with α-keto esters (e.g., methyl 2-oxobutanoate) under acidic conditions yields 6-methyl-substituted derivatives. Critical steps include acid catalysis (e.g., H₂SO₄) and purification via silica gel chromatography. Reaction conditions (e.g., 50–60°C, ethanol solvent) and characterization by H NMR and HPLC (>98% purity) are essential for reproducibility .
Q. Which analytical techniques are pivotal for characterizing these derivatives?
- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, DMSO-d₆) resolves substituent positions and stereochemistry (e.g., δ 4.52–4.47 ppm for oxazine protons) .
- High-Performance Liquid Chromatography (HPLC): Purity validation (>95% at 215 nm) ensures compound integrity for biological testing .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., m/z = 218.1 [M + H]+ for methyl-substituted derivatives) .
Q. What biological targets are associated with this scaffold?
Derivatives exhibit dual therapeutic relevance:
- Mcl-1 Inhibition: Tricyclic indole derivatives (e.g., compound 7) show potent anti-apoptotic protein Mcl-1 inhibition, validated via fragment-based screening and X-ray crystallography .
- Cannabinoid Receptor Modulation: WIN 55212-2, a 6-naphthoyl-substituted derivative, demonstrates high CB2 receptor affinity, making it a tool for neuroprotective studies .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing substituted derivatives be addressed?
Regioselectivity in alkylation or coupling steps is controlled through:
- Mitsunobu Reaction: Enables selective ether formation (e.g., coupling naphthol derivatives with hydroxypropyl intermediates using DEAD/PPh₃) .
- Boron-Based Cross-Coupling: Suzuki-Miyaura reactions with bis(pinacolato)diboron introduce aryl/heteroaryl groups at specific positions (e.g., compound 35 synthesis) .
- Protecting Group Strategies: Sequential saponification and esterification minimize side reactions in multi-step syntheses .
Q. What methodologies elucidate structure-activity relationships (SAR) for Mcl-1 inhibition?
- Fragment-Based Screening: Initial low-affinity fragments (e.g., 6-methyl derivatives) are optimized via iterative structural modifications, guided by X-ray co-crystallography .
- Library Synthesis: Parallel synthesis of analogs (e.g., compounds 26–33) with varied substituents (e.g., chloro, naphthyloxy) identifies critical hydrophobic interactions .
- Biophysical Assays: Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinities (Kd values) .
Q. How are pharmacokinetic properties evaluated for therapeutic candidates?
- In Vivo Studies: Rodent models assess bioavailability (e.g., 99% for levofloxacin analogs), half-life (6–8 hours), and renal excretion .
- Metabolite Identification: LC-MS/MS detects oxidative byproducts (e.g., m/z 291 for ofloxacin degradation) during stability testing .
- Protein Binding Assays: Equilibrium dialysis measures plasma protein binding (24–38%) to predict free drug concentrations .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
